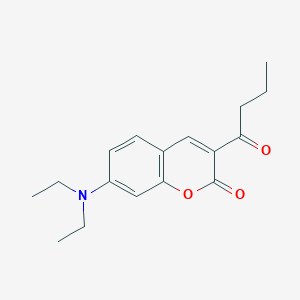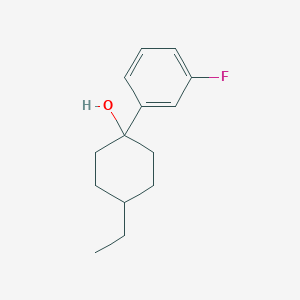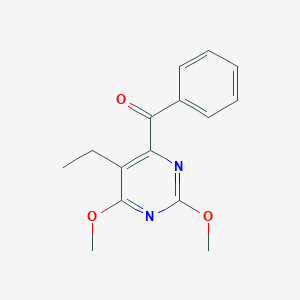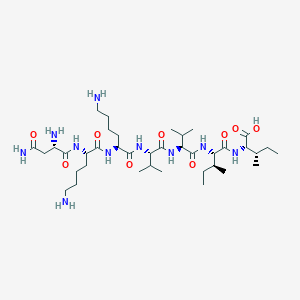![molecular formula C26H20N2O2 B12581272 2,2'-[1,4-Phenylenebis(oxymethylene)]diquinoline CAS No. 187879-48-7](/img/structure/B12581272.png)
2,2'-[1,4-Phenylenebis(oxymethylene)]diquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[1,4-Phenylenebis(oxymethylene)]diquinoline is a complex organic compound characterized by its unique molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,4-Phenylenebis(oxymethylene)]diquinoline typically involves a multi-step process. One common method includes the reaction of 1,4-phenylenebis(oxymethylene) with quinoline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 100-150°C, and maintained for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of 2,2’-[1,4-Phenylenebis(oxymethylene)]diquinoline may involve more efficient and scalable methods. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-pressure reactors and advanced catalysts can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[1,4-Phenylenebis(oxymethylene)]diquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydroquinoline compounds.
Wissenschaftliche Forschungsanwendungen
2,2’-[1,4-Phenylenebis(oxymethylene)]diquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,2’-[1,4-Phenylenebis(oxymethylene)]diquinoline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-[1,3-Phenylenebis(oxymethylene)]diquinoline
- 2,2’-[1,4-Phenylenebis(oxymethylene)]dioxirane
Uniqueness
Compared to similar compounds, 2,2’-[1,4-Phenylenebis(oxymethylene)]diquinoline is unique due to its specific molecular structure, which imparts distinct chemical properties. This uniqueness makes it particularly valuable in applications where precise molecular interactions are required.
Eigenschaften
CAS-Nummer |
187879-48-7 |
|---|---|
Molekularformel |
C26H20N2O2 |
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
2-[[4-(quinolin-2-ylmethoxy)phenoxy]methyl]quinoline |
InChI |
InChI=1S/C26H20N2O2/c1-3-7-25-19(5-1)9-11-21(27-25)17-29-23-13-15-24(16-14-23)30-18-22-12-10-20-6-2-4-8-26(20)28-22/h1-16H,17-18H2 |
InChI-Schlüssel |
AFZFCCFVKBTBTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)OCC4=NC5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 2-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]benzoate](/img/structure/B12581237.png)

![2,2'-[5-(11-Hydroxyundecyloxy)-1,3-phenylene]bis[(4R)-4-ethyl-2-oxazoline]](/img/structure/B12581245.png)


![Carbamic acid, [6-(methylthio)-1,2,4,5-tetrazin-3-yl]-, phenylmethyl ester](/img/structure/B12581256.png)
![Acetamide, 2,2,2-trifluoro-N-[2-[(4-methoxyphenyl)ethynyl]phenyl]-](/img/structure/B12581257.png)


